molecular formula C20H15FN2O2 B5684172 2-fluoro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide

2-fluoro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide

Cat. No.: B5684172
M. Wt: 334.3 g/mol
InChI Key: DUKFKTSSZCBNTG-UHFFFAOYSA-N
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Description

2-fluoro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide is a fluorinated benzamide derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a phenylcarbonyl group

Preparation Methods

The synthesis of 2-fluoro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-fluoro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-fluoro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The fluorine atom and phenylcarbonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

2-fluoro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide can be compared with other similar compounds, such as:

    2-fluoro-N-{3-[(methylanilino)carbonyl]phenyl}benzamide: This compound has a similar structure but with a methylanilino group instead of a phenylcarbonyl group.

    2-fluoro-N-{3-[(toluidinocarbonyl)phenyl]benzamide:

Properties

IUPAC Name

N-(3-benzamidophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2/c21-18-12-5-4-11-17(18)20(25)23-16-10-6-9-15(13-16)22-19(24)14-7-2-1-3-8-14/h1-13H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKFKTSSZCBNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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